molecular formula C35H41BN4O9S2 B12959794 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B12959794
M. Wt: 736.7 g/mol
InChI Key: IPLVPBACMPHHTN-DRWSNIMMSA-N
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Description

5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes boronic acid, sulfonamide, and aromatic groups, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid involves multiple steps, including the formation of boronic acid derivatives and the incorporation of sulfonamide groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product and include temperature control, inert atmosphere, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and drug design. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, sulfonamides, and aromatic compounds with similar functional groups. Examples include:

Uniqueness

What sets 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid apart is its combination of boronic acid, sulfonamide, and aromatic groups in a single molecule. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C35H41BN4O9S2

Molecular Weight

736.7 g/mol

IUPAC Name

5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C35H41BN4O9S2/c1-5-37-31-15-9-25(17-22(31)3)34(26-10-16-32(38-6-2)23(4)18-26)30-14-13-29(19-33(30)51(47,48)49)50(45,46)40-21-28(41)20-39-35(42)24-7-11-27(12-8-24)36(43)44/h7-19,28,37,40-41,43-44H,5-6,20-21H2,1-4H3,(H,39,42)(H,47,48,49)/b34-26+,38-32?

InChI Key

IPLVPBACMPHHTN-DRWSNIMMSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)/C(=C/3\C=CC(=NCC)C(=C3)C)/C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)C(=C3C=CC(=NCC)C(=C3)C)C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O

Origin of Product

United States

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